Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Description
Overview of Ethyl 4-Chloro-6,7,8-Trifluoroquinoline-3-Carboxylate
This compound (CAS 207231-24-1) is a fluorinated quinoline derivative with the molecular formula $$ \text{C}{12}\text{H}{7}\text{ClF}{3}\text{NO}{2} $$ and a molecular weight of 289.64 g/mol. Its structure features a quinoline core substituted with a chlorine atom at position 4, three fluorine atoms at positions 6, 7, and 8, and an ethyl carboxylate group at position 3 (Figure 1). The compound’s distinct electronic properties arise from the electron-withdrawing effects of the halogen atoms, which enhance its lipophilicity and reactivity.
Table 1: Key physicochemical properties
The compound is synthesized via chlorination of ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate using phosphorus oxychloride (POCl₃), achieving yields of ~65%. Its crystalline form and stability under dry conditions make it suitable for further functionalization.
Historical Development of Fluorinated Quinoline Derivatives
The discovery of nalidixic acid in 1962 marked the beginning of quinolone-based therapeutics. A breakthrough occurred in the 1980s with the introduction of fluorine at position 6, which significantly enhanced antibacterial activity and pharmacokinetic properties. This compound emerged as part of efforts to optimize halogenated quinolines for broader applications, including antiviral and anticancer research.
Fluorination strategies, such as those used in synthesizing this compound, leverage fluorine’s ability to improve metabolic stability and binding affinity. For example, trifluoromethyl groups increase lipophilicity, facilitating membrane penetration. These advancements underscore the compound’s role in modern medicinal chemistry.
Significance in Chemical Research
This derivative serves as a critical intermediate in synthesizing bioactive molecules:
- Antimicrobial Agents : Fluorinated quinolones inhibit DNA gyrase, a target in bacterial infections.
- Antiviral Research : Computational studies highlight its potential as an inhibitor of SARS-CoV-2 proteins.
- Material Science : Its electronic properties are exploited in organic semiconductors.
Table 2: Applications in drug discovery
| Application | Role | Reference |
|---|---|---|
| Antibacterial Agents | Precursor for fluoroquinolones | |
| Antiviral Therapeutics | Spike-ACE2 complex inhibition | |
| Catalysis | Ligand in transition-metal complexes |
Position in Heterocyclic Chemistry
Quinolines are nitrogen-containing bicyclic heterocycles with widespread applications. The substitution pattern of this compound exemplifies strategic modifications to tune reactivity:
- Chlorine at C4 : Enhances electrophilic substitution reactivity.
- Fluorine at C6–C8 : Increases metabolic stability and steric bulk.
- Ethyl Carboxylate at C3 : Facilitates further esterification or hydrolysis.
The compound’s planar aromatic system allows π-π stacking interactions, critical for binding biological targets like DNA gyrase. Its synthetic versatility positions it as a cornerstone in developing quinolone-based therapeutics and functional materials.
Properties
IUPAC Name |
ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c1-2-19-12(18)6-4-17-11-5(8(6)13)3-7(14)9(15)10(11)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOGCTVPWEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640867 | |
| Record name | Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207231-24-1 | |
| Record name | Ethyl 4-chloro-6,7,8-trifluoro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207231-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate
The most direct and documented method to prepare Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is via chlorination of the corresponding 4-hydroxy derivative using phosphoryl chloride (POCl₃).
- Procedure :
- Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (59.0 g) is refluxed with POCl₃ (500 mL) for 8 hours under atmospheric pressure.
- After completion, POCl₃ is removed by evaporation and the residue is neutralized with sodium bicarbonate solution to pH 7-8.
- The product is isolated by filtration and purified by recrystallization from toluene.
- Yield and Properties :
- Yield: 65.6%
- Melting point: 110-112 °C
- Notes : POCl₃ acts both as a chlorinating agent and dehydrating reagent, facilitating substitution of the 4-hydroxy group by chlorine.
Multi-step Synthetic Routes Involving Catalytic Processes
Alternative synthetic routes involve multi-step sequences starting from quinoline precursors, often employing catalytic methods such as palladium-catalyzed cross-coupling to introduce fluorine atoms or other substituents before final chlorination.
- Key Steps :
- Construction of the quinoline ring with appropriate substitution pattern.
- Introduction of trifluoro groups at positions 6, 7, and 8 via selective fluorination or use of fluorinated building blocks.
- Chlorination at position 4 using reagents like POCl₃ or other chlorinating agents.
- Catalysis : Palladium catalysts are sometimes used to improve efficiency and selectivity in fluorination or coupling steps, minimizing by-products and improving yields.
Related Synthetic Examples from Patents
- Preparation of related quinoline esters with chloro and fluoro substituents involves oxidation, chlorination, and esterification steps.
- For example, ethyl 3-(2-chloro-6,7,8-trifluoro-3-quinolyl)-3-oxopropionate is prepared by controlled addition of reagents at low temperatures, followed by extraction and purification steps.
- These methods emphasize temperature control (5-20 °C), use of solvents like tetrahydrofuran and ethyl acetate, and careful workup to isolate pure products.
Summary Table of Preparation Method (Example 1)
| Step | Reagents/Conditions | Yield (%) | Product Purity/Notes |
|---|---|---|---|
| Starting material | Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (59.0 g) | - | - |
| Chlorination | POCl₃ (500 mL), reflux 8 h | 65.6 | Melting point 110-112 °C |
| Workup | Evaporation of POCl₃, neutralization with NaHCO₃ (pH 7-8) | - | Recrystallization from toluene |
| Product | This compound | 65.6 | High purity, suitable for further synthesis |
Research Findings and Optimization Notes
- Reaction Time and Temperature : Refluxing for 8 hours ensures complete chlorination; shorter times may lead to incomplete conversion.
- Solvent Choice : POCl₃ serves as both reagent and solvent; removal by evaporation allows recovery and reuse.
- Neutralization : Careful pH adjustment during workup prevents decomposition and facilitates product isolation.
- Purification : Recrystallization from toluene yields a pure crystalline product with consistent melting point.
- Yield Considerations : 65-70% yield is typical; optimization may involve varying reaction time, temperature, and reagent ratios.
- Catalytic Alternatives : Emerging methods using palladium catalysis for fluorination and chlorination steps show promise for improved efficiency but require further development.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, affecting the compound’s properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an enzyme inhibitor, affecting pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The following table summarizes key analogs and their structural differences:
Biological Activity
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include multiple fluorine atoms and a chlorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 289.64 g/mol. The presence of trifluoromethyl and chloro substituents enhances its lipophilicity and bioavailability, potentially improving its efficacy as a therapeutic agent .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Acinetobacter baumannii | 4 µg/mL |
Anticancer Activity
The structural characteristics of this compound suggest potential applications in cancer therapy. Preliminary studies indicate that this compound can interact with biological targets involved in cell proliferation and apoptosis. It may inhibit specific enzymes or receptors that are crucial for tumor growth .
While detailed mechanisms specific to this compound remain to be fully elucidated, quinoline derivatives are known to exhibit diverse biological activities through various pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes.
- Receptor Interaction : It may bind to cellular receptors that regulate cell growth and survival.
- Apoptosis Induction : The compound could promote programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases .
Case Studies
A series of studies have examined the biological activity of quinoline derivatives similar to this compound:
- Study on Antitubercular Activity : Quinoline derivatives were tested against Mycobacterium tuberculosis, revealing compounds with MIC values as low as 4 µg/mL. These findings suggest that modifications on the quinoline ring can enhance antibacterial potency .
- Anticancer Screening : Research involving various quinoline derivatives indicated significant cytotoxic effects against different cancer cell lines. The presence of halogen substituents was correlated with increased activity .
Q & A
(Basic) What are the standard methods for synthesizing Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate, and what intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. Key steps include:
- N-propargylation of the quinoline core, followed by click chemistry (e.g., Sharpless conditions with azides) to introduce triazole substituents .
- Ethylation under controlled conditions to avoid by-products, with intermediates like "Compound 4" (a novel by-product) isolated via column chromatography and characterized using MS, NMR, and IR .
- Final purification via recrystallization or silica gel chromatography.
(Advanced) How can researchers resolve spectral data contradictions (e.g., overlapping signals in NMR) for derivatives of this compound?
Answer:
To address overlapping signals or ambiguous assignments:
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns and assign protons/carbons .
- Employ X-ray crystallography (via SHELX programs) for unambiguous structural determination, particularly for regiochemical ambiguities .
- Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT calculations) to confirm molecular geometry .
(Advanced) What strategies control regioselectivity during ethylation of quinoline intermediates?
Answer:
Regioselectivity is influenced by:
- Reaction temperature : Lower temperatures (e.g., 0–25°C) favor selective ethylation at the carboxylate position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the desired site .
- Catalysts : Lewis acids (e.g., K₂CO₃) can direct substitution patterns by stabilizing transition states .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and detect impurities (e.g., δ 4.3–4.5 ppm for ethyl ester protons) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : Verify purity and stoichiometry .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
(Advanced) How do fluorine atoms at positions 6,7,8 influence the compound’s electronic properties and reactivity?
Answer:
The trifluoro substituents:
- Increase electron-withdrawing effects , polarizing the quinoline core and enhancing electrophilic reactivity at position 4 .
- Modulate solubility : Fluorine’s hydrophobic character improves lipid membrane penetration, critical for antimicrobial activity .
- Impact hydrogen bonding : Fluorine’s electronegativity disrupts intermolecular interactions, affecting crystallization behavior .
(Basic) What are common by-products formed during synthesis, and how are they identified?
Answer:
Common by-products include:
- N-alkylated derivatives : Formed via competing alkylation pathways, detected via HPLC or TLC .
- Dimeric species : Generated under high-temperature conditions, identified via HRMS and 1H NMR .
- Oxidation products : Isolated using preparative chromatography and characterized via IR and elemental analysis .
(Advanced) What methodologies are recommended for evaluating antimicrobial activity?
Answer:
Standard protocols include:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24–48 hours .
- Controls : Use ciprofloxacin as a positive control and solvent-only samples as negative controls .
- Resistance studies : Monitor MIC shifts over serial passages to evaluate resistance development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
